molecular formula C9H8Cl2N2O2 B1607782 3-chloro-N'-(2-chloroacetyl)benzohydrazide CAS No. 63002-49-3

3-chloro-N'-(2-chloroacetyl)benzohydrazide

Cat. No.: B1607782
CAS No.: 63002-49-3
M. Wt: 247.07 g/mol
InChI Key: YPRQSTVGQGTHSN-UHFFFAOYSA-N
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Description

3-chloro-N'-(2-chloroacetyl)benzohydrazide is a useful research compound. Its molecular formula is C9H8Cl2N2O2 and its molecular weight is 247.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Development of Novel Fluorescence Probes

Research has led to the development of novel fluorescence probes, specifically designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes, based on modifications of 3-chloro-N'-(2-chloroacetyl)benzohydrazide derivatives, offer a reliable method for detecting and differentiating hROS in various biological and chemical applications, making them valuable tools for studying oxidative stress and its implications in diseases and cellular functions (Setsukinai et al., 2003).

Lanthanide Recognition

In another study, a hydrazone derivative was utilized to develop a highly selective and sensitive microsensor for erbium (III) ions. This sensor demonstrates the chemical's potential in selective ion recognition, which is crucial for various analytical and environmental applications, showcasing the versatility of this compound derivatives in creating specific detection mechanisms for lanthanide ions (Faridbod et al., 2007).

Synthesis and Antibacterial Activities

The synthesis of benzohydrazone derivatives, including those related to this compound, has been explored for their antibacterial properties. These compounds have shown preliminary success against various bacterial strains, indicating their potential as scaffolds for developing new antibacterial agents. Their ability to act against bacteria like Staphylococcus aureus and Escherichia coli underscores the importance of such chemical derivatives in medicinal chemistry and drug development (Wang et al., 2013).

Cardiac Protection

Research on (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, a molecule structurally related to this compound, has revealed its potential in protecting rat heart tissues from toxicity induced by isoproterenol. This demonstrates the compound's therapeutic potential in preventing cardiac remodeling and myocardial infarction, highlighting the broader applicability of such chemical derivatives in cardiovascular research and therapy (Emna et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-chloro-N’-(2-chloroacetyl)benzohydrazide is Lysine-specific histone demethylase 1A (LSD1) . LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and dimethylated lysine 4 of histone H3 (H3K4me1 and H3K4me2) and plays a key role in the suppression of gene expression .

Mode of Action

3-chloro-N’-(2-chloroacetyl)benzohydrazide interacts with LSD1, inhibiting its activity . This inhibition disrupts the normal demethylation process, leading to changes in the methylation status of histones, particularly H3K4. As a result, the expression of certain genes is altered .

Biochemical Pathways

The compound affects the histone methylation pathways . By inhibiting LSD1, it prevents the demethylation of H3K4me1 and H3K4me2. This alteration in histone methylation status can affect the transcription of various genes, leading to downstream effects on cellular processes .

Result of Action

The inhibition of LSD1 by 3-chloro-N’-(2-chloroacetyl)benzohydrazide leads to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, it has been shown to induce cell proliferation arrest in several human cancer cell lines, including lung, colon, pancreas, and breast cancer .

Properties

IUPAC Name

3-chloro-N'-(2-chloroacetyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-2-1-3-7(11)4-6/h1-4H,5H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRQSTVGQGTHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366572
Record name 3-Chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63002-49-3
Record name 3-Chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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